

An In-depth Technical Guide to the Olfactory Properties of Diisoamyl Disulfide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diisoamyl disulfide*

Cat. No.: B147390

[Get Quote](#)

Introduction

Diisoamyl disulfide, a sulfur-containing organic compound, is a significant contributor to the flavor and aroma profiles of a variety of savory foods. Its potent and distinct olfactory characteristics make it a valuable tool for researchers, scientists, and drug development professionals in the fields of food science, flavor chemistry, and sensory science. This guide provides a comprehensive overview of the olfactory properties of **diisoamyl disulfide**, its synthesis, analytical methodologies for its detection, and its applications in the food and fragrance industries.

Chemical and Physical Properties

Diisoamyl disulfide, also known as bis(3-methylbutyl) disulfide, is a symmetrical disulfide. Its chemical and physical properties are summarized in the table below.

Property	Value	Source
Chemical Formula	C10H22S2	
Molecular Weight	206.41 g/mol	
CAS Number	2051-04-9	
Appearance	Colorless to pale yellow liquid	
Odor	Sweet, onion-like, garlic-like	
Boiling Point	246-247 °C at 760 mmHg	
Specific Gravity	0.912 - 0.922 @ 20°C	
Refractive Index	1.481 - 1.491 @ 20°C	
Solubility	Soluble in alcohol; insoluble in water	

Regulatory Status

Diisoamyl disulfide is listed by the Flavor and Extract Manufacturers Association (FEMA) as a Generally Recognized as Safe (GRAS) substance for use as a flavoring agent in food.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) Its FEMA number is 4575.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Olfactory Properties

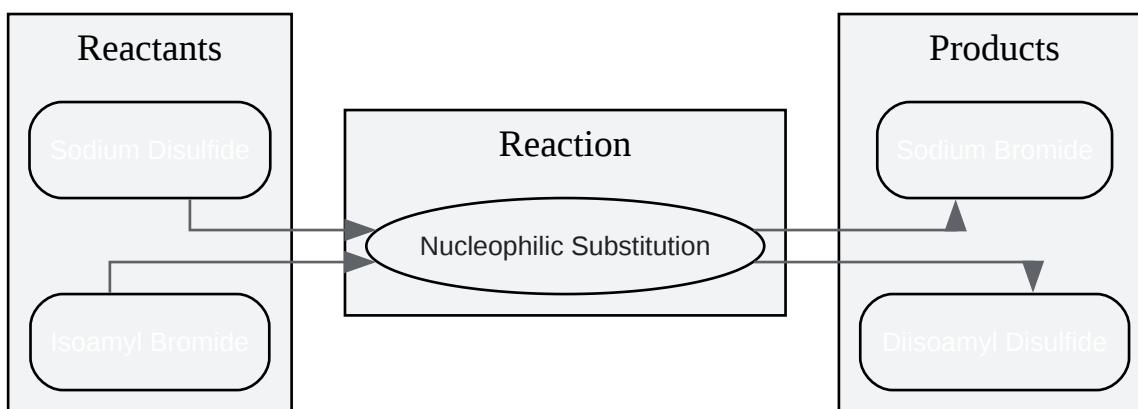
The odor of **diisoamyl disulfide** is most commonly described as "sweet onion" or "garlic-like".[\[4\]](#) Volatile sulfur compounds, in general, are known for their low odor thresholds, meaning they can be detected by the human nose at very low concentrations.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) While a specific, quantitatively determined odor threshold for **diisoamyl disulfide** is not readily available in scientific literature, the odor threshold for a closely related compound, isoamyl mercaptan (a potential precursor), has been reported to be as low as 0.77 parts per trillion (ppt). This suggests that **diisoamyl disulfide** is also likely to have a very low odor detection threshold.

A detailed sensory profile of **diisoamyl disulfide** would require evaluation by a trained sensory panel. Such an analysis would provide a more nuanced description of its aroma, identifying

specific notes beyond the general "onion" and "garlic" descriptors. This could include descriptors such as "roasted," "savory," "sulfurous," "meaty," or "vegetative."

Applications in the Food and Fragrance Industries

Diisoamyl disulfide is primarily used as a flavoring agent in a variety of food products to impart or enhance savory, onion, and garlic notes.^{[12][13][14][15]} Its potent aroma makes it suitable for use in processed foods where a strong, cooked onion or garlic flavor is desired. Examples of its application include:


- Savory Snacks: Potato chips, crackers, and other savory snacks.
- Soups and Sauces: Canned soups, bouillons, and savory sauces.
- Processed Meats: Sausages, burgers, and other processed meat products to enhance their savory and meaty character.
- Umami Flavors: In combination with other ingredients to create or enhance umami taste profiles in various food systems.^{[12][15]}

While its primary application is in the flavor industry, its strong sulfurous odor generally limits its use in fine fragrances.

Synthesis of Diisoamyl Disulfide

Symmetrical disulfides like **diisoamyl disulfide** can be synthesized through the oxidation of the corresponding thiol (isoamyl mercaptan) or by reacting an alkyl halide (isoamyl halide) with a sulfur source. A common and efficient method involves the reaction of an alkyl halide with sodium disulfide or a combination of sodium sulfide and sulfur.

Below is a diagram illustrating a plausible synthetic route for **diisoamyl disulfide** from isoamyl bromide.

[Click to download full resolution via product page](#)

Synthesis of **Diisoamyl Disulfide**

Experimental Protocol: Synthesis of **Diisoamyl Disulfide** from Isoamyl Bromide

This protocol is a general procedure for the synthesis of symmetrical dialkyl disulfides and should be adapted and optimized for **diisoamyl disulfide**.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfide nonahydrate ($\text{Na}_2\text{S}\cdot 9\text{H}_2\text{O}$) and elemental sulfur in a suitable solvent such as ethanol or a mixture of water and an organic solvent.
- Formation of Sodium Disulfide: Heat the mixture with stirring to form sodium disulfide *in situ*.
- Addition of Alkyl Halide: Slowly add isoamyl bromide to the reaction mixture.
- Reaction: Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC or GC).
- Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as diethyl ether or dichloromethane.
- Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure **diisoamyl disulfide**.

Analytical Methodologies

The analysis of volatile sulfur compounds like **diisoamyl disulfide** in complex food matrices typically involves gas chromatography (GC) coupled with a mass spectrometer (MS) or a flame photometric detector (FPD) for selective detection of sulfur compounds.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#) Gas chromatography-olfactometry (GC-O) is a powerful technique used to identify the odor-active compounds in a sample.[\[21\]](#)[\[22\]](#)[\[23\]](#)

Experimental Protocol: GC-MS Analysis of **Diisoamyl Disulfide**

This is a general protocol for the analysis of volatile compounds in a food matrix and should be optimized for the specific sample and analyte.[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

- **Sample Preparation:** Volatile compounds can be extracted from the food matrix using techniques such as headspace solid-phase microextraction (HS-SPME), stir bar sorptive extraction (SBSE), or solvent-assisted flavor evaporation (SAFE).
- **GC-MS System:** An Agilent 7890B GC coupled to a 5977A MS detector, or a similar system, can be used.
- **Column:** A non-polar or medium-polarity capillary column, such as a DB-5ms or DB-Wax, is suitable for the separation of volatile sulfur compounds.
- **GC Conditions:**
 - **Injector Temperature:** 250 °C
 - **Oven Program:** Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 5-10 °C/min, and hold for 5-10 minutes.
 - **Carrier Gas:** Helium at a constant flow rate of 1.0-1.5 mL/min.
- **MS Conditions:**
 - **Ion Source Temperature:** 230 °C
 - **Quadrupole Temperature:** 150 °C

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 35-350.
- Identification: **Diisoamyl disulfide** can be identified by comparing its mass spectrum and retention index with those of an authentic standard and with entries in mass spectral libraries (e.g., NIST, Wiley).

Stability and Degradation

Disulfide bonds can undergo various reactions under different conditions, which can impact the stability and flavor profile of food products.^{[29][30]} The stability of **diisoamyl disulfide** can be influenced by factors such as heat, pH, and the presence of other reactive compounds in the food matrix.

Thermal degradation of dialkyl disulfides can lead to the formation of a complex mixture of products, including thiols, sulfides, and other sulfur-containing compounds, which can alter the aroma of the food.^{[31][32]} The specific degradation products of **diisoamyl disulfide** under typical food processing conditions have not been extensively studied. However, it is plausible that heating could lead to the formation of isoamyl mercaptan and other volatile sulfur compounds.

Conclusion

Diisoamyl disulfide is a potent aroma compound with a characteristic sweet, onion-like, and garlic-like odor. Its primary application is in the food industry as a flavoring agent to impart or enhance savory notes in a variety of products. While specific quantitative data on its odor threshold and a detailed sensory profile are not readily available, its chemical properties and the olfactory characteristics of related sulfur compounds suggest it is a powerful and impactful flavor ingredient. Further research into its sensory properties, stability under various food processing conditions, and natural occurrence would provide a more complete understanding of this important flavor compound.

References

- Abbasi, M., Khalili, B., & Bikas, R. (2016). The synthesis of symmetrical disulfides by reacting organic halides with Na₂S₂O₃·5H₂O in DMSO. *New Journal of Chemistry*, 40(1), 89-92. [\[Link\]](#)

- McGorrin, R. J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. In ACS Symposium Series (Vol. 1068, pp. 3-32). American Chemical Society. [\[Link\]](#)
- Blank, I. (2002). Sensory Relevance of Volatile Organic Sulfur Compounds in Food. In Flavor Chemistry: Industrial and Academic Research (pp. 20-33). American Chemical Society. [\[Link\]](#)
- Boelens, M. H., & van der Gen, A. (2016). Volatile Character-Impact Sulfur Compounds and their Sensory Properties. *Perfumer & Flavorist*, 41(4), 22-29. [\[Link\]](#)
- McGorrin, R. J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series, 1068, 3-31. [\[Link\]](#)
- Abbasi, M., Khalili, B., & Bikas, R. (2016). Conversion of alkyl halides to symmetric disulfides using $\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$ in DMSO.
- Leitner, E. (2021). The Importance of Analyzing Sulphur Compounds in Food.
- Bhaumik, I., & Misra, A. K. (2017). Rapid Transformation of Alkyl Halides into Symmetrical Disulfides Using Sodium Sulfide and Carbon Disulfide. Thieme E-Books & E-Journals. [\[Link\]](#)
- Flavor and Extract Manufacturers Association. (n.d.). **DIISOAMYL DISULFIDE**. FEMA. [\[Link\]](#)
- U.S. Food and Drug Administration. (n.d.). Substances Added to Food (formerly EAFUS). FDA. [\[Link\]](#)
- Justia Patents. (2017).
- Rochat, S., & Chaintreau, A. (2007). Analysis of sulfur compounds from the in-oven roast beef aroma by comprehensive two-dimensional gas chromatography.
- Abbasi, M., Khalili, B., & Bikas, R. (2015). Synthesis of Symmetrical Disulfides by Reacting Organic Halides with $\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$ in DMSO.
- Flavor and Extract Manufacturers Association. (2009). GRAS Substances (4430-4666). *Food Technology*, 63(6), 42-55. [\[Link\]](#)
- European Patent Office. (2022). HIGH INTENSITY SWEETENERS (EP 3368542 B1). [\[Link\]](#)
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Resconi, V. C., Escudero, A., & Campo, M. M. (2013). Sulphur compounds detected by GC-O in the aroma of beef and lamb.
- Rochat, S., & Chaintreau, A. (2007). Analysis of sulfur compounds from the in-oven roast beef aroma by comprehensive two-dimensional gas chromatography.
- The Good Scents Company. (n.d.). **diisoamyl disulfide**. [\[Link\]](#)
- FEMA. (2018, February 1). The FEMA Flavor Ingredient Library. [\[Link\]](#)
- OI Analytical. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. [\[Link\]](#)
- Ju, X., Zhang, S., Wang, Q., Li, X., & Yang, P. (2008). Preparation and stability of diallyl trisulfide self-assembled micellar injection. *PDA Journal of Pharmaceutical Science and Technology*, 62(5), 335-343. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). **Diisoamyl disulfide**. PubChem. [\[Link\]](#)

- Gómez-Cortés, P., Brenna, J. T., & Sacks, G. L. (2016). Quantitative analysis of volatiles in edible oils following accelerated oxidation using broad spectrum isotope standards. *Food Chemistry*, 197, 1038-1045. [\[Link\]](#)
- Nzekoue, A. F. K., & Simal-Gandara, J. (2021). An Overview on Truffle Aroma and Main Volatile Compounds. *Foods*, 10(11), 2824. [\[Link\]](#)
- Flavor and Extract Manufacturers Assoc
- Campo, E., Cacho, J., & Ferreira, V. (2024). Black Truffle Aroma Evaluation: SPME-GC-MS vs. Sensory Experts. *Foods*, 13(6), 849. [\[Link\]](#)
- FoodNavigator-USA. (2017, March 18). FEMA unveils new flavor ingredient library in GRAS transparency bid. [\[Link\]](#)
- Fischer, N., & Still, F. (2022). Marker Substances in the Aroma of Truffles. *Foods*, 11(16), 2475. [\[Link\]](#)
- Wikipedia contributors. (2023, December 27). Diallyl disulfide. In Wikipedia, The Free Encyclopedia. [\[Link\]](#)
- Frontiers in Nutrition. (n.d.). The Use of Volatile Compounds Analysis for the Assessment of Food and Beverage Quality. [\[Link\]](#)
- Liu, R., Li, D., Li, H., & Tang, Y. (2019). Characterization of the Key Aroma Compounds in Three Truffle Varieties from China by Flavoromics Approach. *Foods*, 8(9), 401. [\[Link\]](#)
- Wojnowski, W., Majchrzak, T., & Kalinowska, I. (2021). Analysis of Volatiles in Food Products. *Molecules*, 26(19), 5994. [\[Link\]](#)
- Flavor and Extract Manufacturers Association. (n.d.). DIMETHYL DISULFIDE. [\[Link\]](#)
- Fischer, N., & Still, F. (2022). Marker Substances in the Aroma of Truffles.
- Grimm, C. C., Lloyd, S. W., Miller, J. A., & Spanier, A. M. (1996). The Analysis of Food Volatiles Using Direct Thermal Desorption. In *Techniques for Analyzing Food Aroma* (pp. 47-67). CRC Press. [\[Link\]](#)
- Mottram, D. (1991). Volatile compounds in food—Qualitative and quantitative data: By H. Maarse and C. A. Visscher. TNO-CIVO Food Analysis Institute, Zeist, The Netherlands, 1989. xliv + 1377 pp. in three volumes. ISBN 90-6743-168-0 Price: Dfl. 1500-00. *Food Chemistry*, 40(2), 241-242. [\[Link\]](#)
- Boelens, H., & Brandsma, L. (1972). Synthesis and some properties of 1-alkenyl alkyl disulfides and di(1-alkenyl) disulfides. *Recueil des Travaux Chimiques des Pays-Bas*, 91(2), 141-144. [\[Link\]](#)
- U.S. Food and Drug Administration. (n.d.). Recently Published GRAS Notices and FDA Letters. [\[Link\]](#)
- Coope, J. A. E., & Bryce, W. A. (1954). THE THERMAL DECOMPOSITION OF DIMETHYL DISULPHIDE. *Canadian Journal of Chemistry*, 32(8), 768-775. [\[Link\]](#)
- Wang, W. (2011). The role of thiols and disulfides in protein chemical and physical stability. *Journal of Pharmaceutical Sciences*, 100(4), 1254-1269. [\[Link\]](#)

- van der Spoel, D., & de Groot, B. L. (2008). Disulfide formation and stability of a cysteine-rich repeat protein from Helicobacter pylori. *Biophysical Journal*, 94(5), 1636-1645. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. femaflavor.org [femaflavor.org]
- 2. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 3. femaflavor.org [femaflavor.org]
- 4. diisoamyl disulfide, 2051-04-9 [thegoodsentscompany.com]
- 5. femaflavor.org [femaflavor.org]
- 6. femaflavor.org [femaflavor.org]
- 7. FEMA unveils new flavor ingredient library in GRAS transparency bid [foodnavigator-usa.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. patents.justia.com [patents.justia.com]
- 13. data.epo.org [data.epo.org]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. thieme-connect.com [thieme-connect.com]
- 17. The synthesis of symmetrical disulfides by reacting organic halides with Na₂S₂O₃·5H₂O in DMSO - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]

- 20. researchgate.net [researchgate.net]
- 21. Analysis of sulfur compounds from the in-oven roast beef aroma by comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. ingenieria-analitica.com [ingenieria-analitica.com]
- 25. researchgate.net [researchgate.net]
- 26. Quantitative analysis of volatiles in edible oils following accelerated oxidation using broad spectrum isotope standards - PMC [pmc.ncbi.nlm.nih.gov]
- 27. taylorfrancis.com [taylorfrancis.com]
- 28. Volatile compounds in food—Qualitative and quantitative data: By H. Maarse and C. A. Visscher. TNO-CIVO Food Analysis Institute, Zeist, The Netherlands, 1989. xliv + 1377 pp. in three volumes. ISBN 90-6743-168-0 Price: Dfl. 1500.00 | Semantic Scholar [semanticscholar.org]
- 29. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Disulfide formation and stability of a cysteine-rich repeat protein from Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Olfactory Properties of Diisoamyl Disulfide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147390#olfactory-properties-of-diisoamyl-disulfide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com